N-(2-Methoxyphenyl)-N-methylformamide

Catalog No.
S14690374
CAS No.
14924-69-7
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methoxyphenyl)-N-methylformamide

CAS Number

14924-69-7

Product Name

N-(2-Methoxyphenyl)-N-methylformamide

IUPAC Name

N-(2-methoxyphenyl)-N-methylformamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10(7-11)8-5-3-4-6-9(8)12-2/h3-7H,1-2H3

InChI Key

XXCFUYBMLLEKMY-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=CC=C1OC

N-(2-Methoxyphenyl)-N-methylformamide is an organic compound with the molecular formula C9H11NO2C_9H_{11}NO_2 and a molecular weight of approximately 165.19 g/mol. This compound features a methoxy group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The structure consists of a formamide functional group where the nitrogen atom is bonded to both a methyl group and a 2-methoxyphenyl group, resulting in unique reactivity profiles that distinguish it from other related compounds.

, including:

  • Oxidation: The compound can be oxidized to form N-oxide derivatives using agents such as hydrogen peroxide.
  • Reduction: Reduction reactions can convert the formamide group to an amine group, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can undergo substitution reactions with different nucleophiles or electrophiles under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to be utilized in various applications.

Research indicates that N-(2-Methoxyphenyl)-N-methylformamide exhibits notable biological activity. It may interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in cell proliferation. Such interactions suggest that this compound could possess anticancer properties, making it a candidate for further pharmacological studies focused on cancer treatment and other therapeutic areas .

The synthesis of N-(2-Methoxyphenyl)-N-methylformamide can be achieved through several methods:

  • Direct Amidation: The reaction between 2-methoxyphenylamine and methyl formate can yield N-(2-Methoxyphenyl)-N-methylformamide directly.
    2 Methoxyphenylamine+Methyl formateN 2 Methoxyphenyl N methylformamide+Methanol\text{2 Methoxyphenylamine}+\text{Methyl formate}\rightarrow \text{N 2 Methoxyphenyl N methylformamide}+\text{Methanol}
  • Transamidation: This involves the reaction of N-methylformamide with 2-methoxyphenylamine under appropriate conditions.

These methods emphasize the compound's accessibility for research and industrial applications.

N-(2-Methoxyphenyl)-N-methylformamide finds use in various fields:

  • Organic Synthesis: It serves as a reagent in organic synthesis, particularly in the formation of more complex molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it is explored in drug development, especially in anticancer research.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its unique structure.

Studies on the interactions of N-(2-Methoxyphenyl)-N-methylformamide reveal its potential effects on biological systems. The compound may influence enzyme activity and receptor interactions, which could lead to significant pharmacological effects. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds are structurally similar to N-(2-Methoxyphenyl)-N-methylformamide, including:

  • N-Methylformamide: A simpler amide with broad applications as a solvent but lacks the methoxy substitution that may enhance biological activity.
  • Dimethylformamide: A widely used solvent with different solubility properties compared to N-(2-Methoxyphenyl)-N-methylformamide.
  • Formamide: A basic formamide that serves as a precursor for more complex amides but does not possess the unique methoxy group.
Compound NameStructure FeaturesUnique Properties
N-(2-Methoxyphenyl)-N-methylformamideContains a methoxy group on the phenyl ringPotential anticancer properties
N-MethylformamideSimple amide structureHigh polarity solvent
DimethylformamideTwo methyl groups attached to nitrogenGreater stability as a solvent
FormamideBasic amide structurePrecursor for various organic syntheses

The presence of the methoxy group in N-(2-Methoxyphenyl)-N-methylformamide may confer distinct reactivity and biological properties compared to these similar compounds, making it an interesting subject for further research.

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for constructing amide bonds, including those in N-(2-methoxyphenyl)-N-methylformamide. This method leverages palladium complexes to facilitate the coupling of carbon monoxide with amines and aryl halides. A notable advancement involves the use of ligand-controlled systems to enhance regioselectivity and yield. For instance, tert-alcohols such as 2-phenylpropan-2-ol react with aniline derivatives under a CO atmosphere (40 bar) in the presence of [Pd(π-cinnamyl)Cl]₂ and electron-deficient phosphine ligands like (3,5-CF₃C₆H₃)₃P. This setup achieves up to 67% yield of the target amide by optimizing ligand electron density and reaction temperature (110°C in dichloroethane).

The mechanism proceeds through oxidative addition of the aryl halide to palladium, followed by CO insertion to form an acylpalladium intermediate. Subsequent nucleophilic attack by the amine yields the amide product. Key advantages include functional group tolerance and scalability, though challenges remain in minimizing competing pathways such as hydroamidation.

Table 1: Ligand Effects on Palladium-Catalyzed Aminocarbonylation

LigandYield (%)Selectivity (%)
(4-CF₃C₆H₄)₃P5482
(3,5-CF₃C₆H₃)₃P6789
PPh₃3265

Electrosynthesis Using Methanol and Ammonia Feedstocks

Electrochemical methods offer sustainable pathways for synthesizing formamide derivatives by utilizing renewable feedstocks. A breakthrough approach involves the electrooxidation of methanol and ammonia at ambient conditions over platinum electrocatalysts. This single-cell system achieves 74.26% selectivity for formamide production at 100 mA cm⁻² current density, with a Faradaic efficiency of 40.39%. The reaction mechanism involves methanol oxidation to formaldehyde, followed by nucleophilic attack by ammonia to form a hemiaminal intermediate, which subsequently dehydrates to formamide.

Comparative studies show that Pt catalysts outperform transition metals like Cu or Ni due to their superior ability to stabilize aldehyde-like intermediates. Flow-cell configurations further enhance productivity, enabling continuous operation for over 46 hours without performance decay. This method aligns with green chemistry principles by avoiding high-pressure CO and fossil-derived reagents.

Table 2: Performance Metrics for Electrosynthesis of Formamide

CatalystCurrent Density (mA cm⁻²)FE (%)Selectivity (%)
Pt10040.3974.26
Ru₁Cu5045.6568.20

Organocatalytic Formylation Strategies

Organocatalysis provides metal-free routes to N-(2-methoxyphenyl)-N-methylformamide, often employing formic acid as a carbonyl source. Fe(III)-exchanged sepiolite (IES) has been demonstrated as an efficient catalyst for N-formylation of anilines, achieving high yields (85–92%) within 20 minutes under solvent-free conditions. The Lewis acidity of Fe³⁺ centers activates formic acid, facilitating nucleophilic attack by the amine on the carbonyl carbon.

Infrared spectroscopy studies reveal that formic acid chemisorbs onto IES via coordination to Fe³⁺ sites, forming reactive intermediates that promote rapid formylation. This method is scalable and avoids hazardous reagents, though substrate scope limitations exist for sterically hindered amines.

Silane-Mediated Reductive Methylation Techniques

Silane-mediated reductive methylation offers an alternative route to N-methylformamides by reducing imine intermediates generated from formaldehyde and primary amines. While specific studies on N-(2-methoxyphenyl)-N-methylformamide are limited, analogous reactions using polymethylhydrosiloxane (PMHS) as a reductant show promise. For example, imines derived from 2-methoxyaniline and formaldehyde undergo hydrosilylation in the presence of catalytic Lewis acids, yielding N-methylated products.

Further research is needed to optimize selectivity and adapt this method for secondary amides. Current challenges include controlling over-reduction and achieving compatibility with electron-rich aryl groups.

The formation of carbon-nitrogen bonds through nucleophilic attack represents a fundamental mechanism in the synthesis of N-(2-Methoxyphenyl)-N-methylformamide and related formamide derivatives [1]. The nucleophilic character of nitrogen atoms in amine functionalization reactions stems from the lone pair of electrons present on the nitrogen center, which enables these species to act as effective nucleophiles in substitution reactions [2] [3].

In aliphatic amine functionalization, the nucleophilic attack mechanism typically follows a two-step pathway where the amine nitrogen attacks an electrophilic carbon center, leading to the formation of a tetrahedral intermediate [4]. The reaction kinetics for nucleophilic substitution involving amines demonstrate that the rate-determining step often involves the initial nucleophilic attack, with subsequent proton transfer facilitating product formation [2].

Mechanistic Pathways and Kinetic Data

Research has established that nucleophilic attack mechanisms in amine functionalization proceed through distinct pathways depending on the nature of the electrophilic substrate [1] [5]. For formamide synthesis involving N-(2-Methoxyphenyl)-N-methylformamide, the nucleophilic attack typically occurs at a carbonyl carbon, with the methoxy substituent on the phenyl ring influencing the electronic environment and reaction kinetics [4].

Reaction ParameterPrimary AminesSecondary AminesTertiary Systems
Rate Constant (M⁻¹s⁻¹)1.2 × 10⁻³3.8 × 10⁻³8.5 × 10⁻⁴
Activation Energy (kcal/mol)18.516.222.1
Temperature Range (°C)25-10025-10025-100

The nucleophilic order for attack on coordinated organic moieties has been comprehensively studied, revealing that neutral phosphorus and nitrogen nucleophiles follow predictable reactivity patterns [6]. For N-(2-Methoxyphenyl)-N-methylformamide synthesis, the methoxy group provides electron-donating character that enhances the nucleophilicity of the adjacent nitrogen center [7].

Electronic Effects and Substituent Influence

The methoxy substituent in N-(2-Methoxyphenyl)-N-methylformamide plays a crucial role in modulating the nucleophilic attack mechanism [8]. Electronic effects arising from the methoxy group create favorable conditions for nucleophilic attack by increasing electron density on the nitrogen atom [9]. The partial charge-transfer character of these interactions makes the lone-pair donor effectively more electronegative, facilitating the nucleophilic attack process [9] [10].

Studies on amine modification through nucleophilic attack demonstrate that under acidic-to-neutral pH conditions, the transformation efficiency is significantly influenced by the protonation state of the amine functionality [7]. The catalysis driven by amyloid-substrate complex systems shows that alkyl amines can be activated through deprotonation when in close proximity to catalytic centers [7].

Role of Lewis Base Activators in Transition Metal Catalysis

Lewis base activators play a pivotal role in transition metal catalysis for C-N bond formation pathways relevant to N-(2-Methoxyphenyl)-N-methylformamide synthesis [11] [12]. The coordination of Lewis bases to transition metal centers creates electronic environments that facilitate bond formation and influence reaction selectivity [13] [14].

Coordination Complex Formation

Transition metal coordination complexes involve Lewis acid-base interactions where the metal center acts as an electron pair acceptor and the nitrogen-containing substrate serves as the Lewis base donor [13] [14]. In the context of N-(2-Methoxyphenyl)-N-methylformamide formation, the coordination of the formamide nitrogen to transition metal centers creates activated complexes that promote C-N bond formation [15].

The bond formation between Lewis bases and Lewis acids in these systems is characterized by coordinate covalent bonds, where both electrons in the bond originate from the donor species [13]. This coordination mechanism is fundamental to understanding how transition metals facilitate C-N coupling reactions in formamide synthesis [14].

Bimetallic Catalytic Systems

Recent developments in transition metal Lewis acid-base pairs have revealed diverse bimetallic mechanisms that enhance C-N bond formation efficiency [16] [17]. These systems consist of copper carbene Lewis acids paired with metal carbonyl anion Lewis bases, creating cooperative catalytic environments [16]. The labile nature of the dative metal-metal bonds allows for heterolysis under mild conditions, providing access to frustrated transition metal Lewis acid-base pairs [16] [17].

Catalyst SystemMetal CenterLewis BaseCoupling Efficiency (%)Reaction Time (h)
Copper-IronCu(I)/Fe(0)Carbonyl anion856
Nickel-ManganeseNi(I)/Mn(0)Carbonyl anion788
Palladium-CobaltPd(II)/Co(0)Phosphine924

Lewis Acid Activation Mechanisms

The role of Lewis acid additives in organotransition metal catalysis involves multiple activation pathways that enhance C-N bond formation [11] [12]. Lewis acids can activate substrates toward nucleophilic attack, accelerate key elementary organometallic steps including migratory insertion and reductive elimination, and influence catalyst activation pathways [11] [18].

In carbonyl-containing substrates relevant to formamide synthesis, Lewis acid catalysis operates through binding to electronegative atoms and withdrawing electron density [9] [10]. This activation facilitates heterolytic bond cleavage and directly activates substrates toward nucleophilic attack [9]. The mechanism involves polarization of occupied orbital density away from reactive centers, reducing destabilizing interactions and lowering reaction barriers [9].

Mechanistic Insights from Density Functional Theory

Computational studies using density functional theory have provided detailed insights into the role of Lewis base activators in transition metal catalysis [19]. These calculations reveal that C-N bond formation reactions exhibit different kinetic sensitivities depending on the metal center and reaction conditions [19]. The interaction between nitrogen and metal surfaces is relatively greater than that of oxygen, resulting in more favorable energetics for C-N bond formation [19].

The electronic structure analysis shows that transition metals facilitate C-N bond formation through multiple pathways, including direct insertion mechanisms and oxidative addition-reductive elimination cycles [20] [21]. For N-(2-Methoxyphenyl)-N-methylformamide synthesis, the methoxy substituent influences the coordination behavior and activation energies associated with these pathways [12].

Radical Intermediates in Electrochemical Synthesis

Electrochemical synthesis pathways for N-(2-Methoxyphenyl)-N-methylformamide involve radical intermediates that provide unique mechanistic opportunities for C-N bond formation [22] [23]. The generation of nitrogen-centered radicals through electrochemical methods offers versatile approaches for constructing C-N bonds under mild conditions [23].

Electrochemical Generation of Nitrogen Radicals

Nitrogen-centered radicals can be generated electrochemically through direct electrolysis or indirect electrolysis assisted by redox catalysts [23]. These radical intermediates include N-aryl amidyl radicals, amidinyl radicals, and iminyl radical cations that participate in various transformation pathways [23]. The electrochemical approach eliminates the need for stoichiometric strong bases and avoids base-promoted decomposition of sensitive substrates [23].

The generation of carbon-centered radicals for C-N bond formation has been demonstrated using ferrocene-based electron-transfer mediators [22]. These mediators shuttle redox equivalents into bulk solution, enabling productive intermolecular reactivity through electrochemical-chemical mechanisms [22]. The mediated electrolysis strategy provides controlled access to radical intermediates while minimizing undesirable side reactions [22].

Radical Coupling Mechanisms

Electrochemical C-N bond formation through radical intermediates involves nucleophilic addition mechanisms where nitrogen species attack carbon-centered radicals [24] [25]. Studies on carbon monoxide and ammonia co-electrolysis demonstrate that C-N bonds can be formed with selectivities approaching 40% at industrially relevant reaction rates [24]. The mechanism involves nucleophilic addition of ammonia to surface-bound ketene intermediates, competing with hydroxide addition pathways [24].

Electrochemical ParameterVoltage (V)Current Density (mA/cm²)Selectivity (%)Faradaic Efficiency (%)
Formamide Formation-0.8153865
Acetamide Formation-1.2254258
Side Products-0.682035

Radical Stability and Reactivity Patterns

The stability of nitrogen-centered radicals relevant to N-(2-Methoxyphenyl)-N-methylformamide synthesis has been extensively characterized through computational and experimental studies [26]. Radical stabilization energies for nitrogen-centered radicals range from -77.6 to +73.0 kJ/mol, depending on the substituent patterns and electronic environment [26]. The methoxy substituent in the phenyl ring provides additional stabilization through resonance delocalization effects [26].

Electroreductive synthesis methods demonstrate that radical intermediates can be generated and utilized for C-N bond formation under catalyst-free conditions [27]. The electrochemical reduction of alkyl halides generates alkyl radicals that can subsequently form C-N bonds through radical coupling or radical-ionic pathways [27]. These methods provide complementary approaches to traditional ionic synthesis routes [27].

Mechanistic Diversity in Electrochemical Pathways

The diversity of electrochemical pathways for C-N bond formation reflects the multiple reactive intermediates accessible through electron transfer processes [28] [29]. Formamide synthesis can proceed through radical mechanisms involving hydroxyl radical activation of glycerol derivatives, leading to the formation of formaldehyde intermediates that react with amine substrates [28]. The copper-catalyzed sustainable synthesis approach demonstrates reaction yields exceeding 85% under optimized conditions [28].

Research into electrochemically driven C-N bond formation from carbon dioxide and ammonia reveals triple-phase boundary mechanisms that enable simultaneous gas-liquid-solid interactions [25]. These systems achieve C-N bond formation through the nucleophilic attack of activated carbon species by ammonia lone pairs, with catalyst loading and reaction conditions significantly influencing product selectivity [25].

N-(2-Methoxyphenyl)-N-methylformamide represents a strategically important compound in modern synthetic organic chemistry, offering versatile applications across multiple domains of complex molecule construction. This formamide derivative combines the electronic properties of the methoxyphenyl moiety with the unique reactivity profile of the N-methylformamide functional group, creating opportunities for sophisticated synthetic transformations [2].

Building Block for Heterocyclic Scaffold Development

N-(2-Methoxyphenyl)-N-methylformamide serves as a highly versatile building block in the construction of diverse heterocyclic scaffolds, leveraging its dual functional nature to enable multiple synthetic pathways. The compound's structural framework provides both electrophilic and nucleophilic sites that can be exploited for ring-forming reactions, making it particularly valuable in diversity-oriented synthesis strategies [3].

The formamide moiety in N-(2-Methoxyphenyl)-N-methylformamide acts as an effective C1 source in heterocycle formation, similar to other formamide derivatives that have been successfully employed in benzimidazole and benzothiazole synthesis [4]. In these transformations, the formamide group undergoes nucleophilic attack by appropriately positioned amino or thiol groups, followed by cyclization to generate fused heterocyclic systems. The presence of the methoxyphenyl substituent provides additional electronic stabilization and can influence the regioselectivity of these cyclization processes [4].

Multicomponent reactions utilizing N-(2-Methoxyphenyl)-N-methylformamide derivatives demonstrate remarkable efficiency in constructing polyheterocyclic scaffolds. Research has shown that formamide-containing building blocks can participate in tandem addition sequences, where the initial formation of acyliminium ion intermediates is followed by nucleophilic trapping and subsequent cyclization manifolds [3]. These reactions typically proceed under mild conditions and provide access to complex scaffolds bearing functionality suitable for further diversification [5].

The electronic properties of the 2-methoxyphenyl group significantly enhance the reactivity profile of the formamide functionality. The methoxy substituent, positioned ortho to the formamide attachment point, can participate in chelation-controlled processes that direct the stereochemical outcome of cyclization reactions [6]. This directional influence has been exploited in the synthesis of indoline derivatives, where the methoxy group coordinates with metallic species to control the regioselectivity of ring closure [7].

Substrate TypeScaffold ProductReaction ConditionsYield (%)Key Features
N-ArylformamidesBenzimidazolesDMF, CMPI catalyst, 170-180°C85-95C1 source cyclization [4]
Amino-substituted derivativesIndoline scaffoldsDCM, Et3N, 0°C to RT78-95Stereocontrolled formation [7]
Thiazole precursorsFused heterocyclesOxidative conditionsVariableMulti-step elaboration

Advanced synthetic applications have demonstrated the utility of N-(2-Methoxyphenyl)-N-methylformamide in constructing pharmaceutical-relevant scaffolds. The compound can serve as a precursor to isopavine alkaloid frameworks through multicomponent cascade reactions that establish multiple stereocenters in a single operation [3]. These transformations typically involve the formation of iminium ion intermediates that undergo subsequent nucleophilic capture and cyclization to generate complex polycyclic architectures [9].

The versatility of N-(2-Methoxyphenyl)-N-methylformamide in heterocyclic scaffold development is further exemplified by its capacity to undergo oxidative transformations that modify the electronic properties of the aromatic system [10]. Treatment with oxidizing agents such as meta-chloroperbenzoic acid can convert the formamide group into more electrophilic species, enabling alternative cyclization pathways that access different structural motifs [11].

Directed Ortho-Metalation Applications in Aromatic Systems

The formamide functional group in N-(2-Methoxyphenyl)-N-methylformamide functions as a highly effective directing metalation group, enabling regioselective aromatic transformations through directed ortho-metalation chemistry. This methodology exploits the coordinative ability of the formamide nitrogen and oxygen atoms to chelate organolithium reagents, thereby directing metalation to the ortho position relative to the formamide substituent [12] [13].

Directed ortho-metalation reactions involving formamide directing groups typically proceed under standard conditions using alkyllithium bases such as n-butyllithium or lithium diisopropylamide in tetrahydrofuran at low temperatures [6]. The success of these transformations relies on the formation of a complex-induced proximity effect, where the organolithium reagent coordinates to the formamide heteroatoms, positioning the basic lithium center adjacent to the ortho aromatic proton [13]. This coordination-directed approach provides excellent regioselectivity, avoiding the mixture of regioisomers typically obtained in conventional electrophilic aromatic substitution reactions [12].

The presence of the methoxy group at the 2-position of the phenyl ring in N-(2-Methoxyphenyl)-N-methylformamide creates additional opportunities for sequential metalation processes. Initial lithiation occurs ortho to the formamide group, but the methoxy substituent can serve as a secondary directing group for subsequent metalation events [14]. This dual directing group capability enables the construction of multiply substituted aromatic systems through iterative metalation-electrophile quenching sequences [6].

Recent advances in directed metalation methodology have demonstrated that formamide directing groups can participate in novel dimetalation processes using specialized metalating agents. Research has shown that disodium-monomagnesium alkyl-amide reagents can effect both ortho-meta and meta-meta dimetalation patterns, depending on the nature of the directing group and substrate substitution [14]. These template-based approaches extend the regioselectivity beyond traditional ortho-metalation, providing access to substitution patterns that are difficult to achieve through conventional methods [14].

Directing GroupMetalating AgentTemperature (°C)SelectivityTypical Yield (%)
Formamide (NHCHO)n-BuLi-78Ortho-selective75-90 [6]
N-MethylformamideLDA-78Ortho-selective80-95 [13]
Combined OMe/Formamiden-BuLi-78 to 0Sequential metalation70-85 [6]

The mechanistic aspects of formamide-directed metalation involve initial coordination of the lithium cation to the carbonyl oxygen, followed by additional stabilization through interaction with the nitrogen lone pair [15]. This bidentate coordination mode enhances the acidity of the ortho aromatic proton through both inductive and coordination effects, facilitating clean deprotonation at low temperatures [16]. The resulting aryllithium intermediate maintains the chelation with the formamide group, ensuring high regioselectivity in subsequent electrophilic quenching reactions [13].

Industrial applications of directed ortho-metalation using formamide directing groups have been demonstrated in the synthesis of pharmaceutical intermediates and fine chemicals [17]. The methodology provides access to ortho-substituted aniline derivatives that serve as key building blocks for drug discovery programs [18]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for late-stage functionalization of complex molecules [17].

The scope of electrophiles that can be employed in formamide-directed metalation encompasses a wide range of reactive species, including carbonyl compounds, halogenating agents, and organometallic electrophiles [6]. The choice of electrophile can dramatically influence both the yield and selectivity of the transformation, with some electrophiles requiring modified reaction conditions to achieve optimal results [13]. Advanced applications have demonstrated the use of carbon dioxide as an electrophile, enabling direct carboxylation of aromatic systems through metalation-carboxylation sequences [16].

Chiral Auxiliary Applications in Asymmetric Synthesis

N-(2-Methoxyphenyl)-N-methylformamide derivatives function as effective chiral auxiliaries in asymmetric synthesis, providing stereochemical control through conformational restriction and steric shielding effects. The application of formamide-based chiral auxiliaries represents a significant advancement in stereoselective methodology, offering alternatives to traditional oxazolidinone and oxazolidine auxiliary systems [19] [20].

The mechanism of stereoinduction in formamide-based chiral auxiliaries typically involves the formation of chelated enolate intermediates where the formamide carbonyl coordinates to the metal center alongside the enolate oxygen [21]. This bidentate coordination creates a rigid cyclic structure that restricts the conformational freedom of the enolate, leading to preferential approach of electrophiles from one face of the π-system [20]. The methoxyphenyl substituent provides additional steric bulk that enhances facial discrimination, resulting in improved levels of asymmetric induction [19].

Asymmetric aldol reactions utilizing formamide-based chiral auxiliaries have demonstrated significant potential for constructing chiral β-hydroxy carbonyl compounds [21]. Initial studies using memory of chirality approaches achieved moderate enantioselectivities, but subsequent optimization of reaction conditions and auxiliary design has led to substantial improvements in stereoselectivity [21]. The key to success in these transformations lies in maintaining the axial chirality of the enolate intermediate throughout the reaction pathway, preventing racemization that would erode the stereochemical integrity of the product [21].

The synthetic utility of formamide chiral auxiliaries extends beyond simple aldol reactions to encompass a variety of enolate-based transformations [11]. Alkylation reactions of auxiliary-modified substrates proceed with high levels of stereochemical control, particularly when bulky alkylating agents are employed [19]. The removability of the formamide auxiliary is typically accomplished through standard hydrolytic conditions, although care must be taken to avoid epimerization of sensitive stereocenters during the cleavage process [11].

Reaction TypeAuxiliary SystemEnantioselectivity (% ee)DiastereoselectivityConditions
Asymmetric aldolFormamide-derived78-94>90:10KHMDS, toluene-THF [21]
Asymmetric alkylationN-Methyl derivatives85-92>95:5LDA, HMPA [19]
Multicomponent reactionsAmino acid-formamidesRetains stereochemistryHighMannich conditions [11]

Advanced applications of formamide chiral auxiliaries have been demonstrated in multicomponent reaction sequences where the auxiliary not only controls stereochemistry but also participates in the bond-forming process [11]. These transformations typically involve Mannich-type reactions where the formamide nitrogen acts as a nucleophile, leading to the formation of complex molecular frameworks with multiple stereocenters [22]. The ability to maintain stereochemical integrity throughout these multi-step processes represents a significant advantage of formamide-based auxiliary systems [11].

The design principles for effective formamide chiral auxiliaries emphasize the importance of conformational rigidity and appropriate steric bulk [23]. Successful auxiliary systems typically incorporate rigid frameworks that minimize conformational flexibility, ensuring consistent stereochemical outcomes across different reaction conditions [20]. The incorporation of aromatic substituents, such as the methoxyphenyl group, provides both electronic stabilization and steric differentiation that enhances the effectiveness of the auxiliary [24].

Recent developments in formamide chiral auxiliary design have focused on improving both the stereoselectivity and the practicality of these systems [23]. New auxiliary structures incorporate easily removable protecting groups that facilitate the cleavage process without compromising the stereochemical integrity of the product [24]. These advances have made formamide-based auxiliaries increasingly attractive for applications in pharmaceutical synthesis where high levels of stereochemical purity are essential [19].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

165.078978594 g/mol

Monoisotopic Mass

165.078978594 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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